2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
Description
2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol is a quinazoline derivative characterized by a hydroxyl group at position 4 of the quinazoline core and a 2-[(2-hydroxyethyl)sulfanyl]methyl substituent at position 2. Quinazoline derivatives are renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKHQKUBLXEOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Quinazolin-4-ol Core
The quinazolin-4-ol nucleus is commonly synthesized through cyclization reactions involving anthranilic acid derivatives or isatoic anhydride with appropriate nitrogen and sulfur-containing reagents.
Cyclization of Anthranilic Acid with Thioacetamide : A classical method involves fusion of anthranilic acid with thioacetamide, which yields 2-methyl-quinazolin-4-one as a key intermediate. This intermediate serves as a building block for further functionalization at the 2-position.
One-Pot Tandem Ring Opening and Oxidative Cyclization : Starting from isatoic anhydride, ring opening by amines (e.g., glycine or pyridin-3-ylmethanamine) followed by iodine-catalyzed oxidative cyclization in aqueous basic media yields the quinazolinone core with high efficiency and mild conditions.
Specific Synthetic Route for 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
Based on analogous procedures and structural requirements, a typical synthetic route involves:
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- Stir the 2-thiolquinazolin-4-ol intermediate with 2-chloroethanol or 2-bromoethanol in the presence of a base such as potassium hydroxide or sodium hydride in a polar aprotic solvent like DMF at low temperature (0–25 °C) to promote nucleophilic substitution, yielding the hydroxyethylthio-substituted product.
Purification and Characterization
- The product is isolated by crystallization or column chromatography and characterized by NMR (1H, 13C), IR spectroscopy (noting –OH and C=S or C=O stretches), and mass spectrometry to confirm structure and purity.
Reaction Conditions and Optimization Data
Research Findings and Comparative Analysis
Effect of Base and Solvent : Strong bases like KOH or NaH in polar aprotic solvents (DMF, DMSO) facilitate efficient nucleophilic substitution of the thiol group with hydroxyalkyl halides, yielding high purity products.
Temperature Control : Maintaining low to ambient temperatures during alkylation minimizes elimination or side reactions, improving yields and selectivity.
Mild Cyclization Conditions : The use of iodine-catalyzed oxidative cyclization in aqueous media offers an environmentally friendly alternative to harsh reagents for quinazolinone core formation.
Substituent Effects : Introduction of hydroxyethylthio groups enhances solubility and potential bioactivity due to the presence of both polar hydroxyl and lipophilic thioether functionalities.
Summary Table of Key Preparation Methods
The preparation of This compound involves multi-step synthesis starting from the quinazolin-4-ol core, introduction of a thiol group at the 2-position, followed by nucleophilic substitution with a hydroxyethyl halide under basic conditions. The methods are well-documented in the literature with optimized reaction conditions to achieve good yields and high purity. The use of mild, environmentally benign conditions for core synthesis and careful control of alkylation steps are key to successful preparation.
Scientific Research Applications
The compound 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive review of the relevant literature.
Medicinal Chemistry
Anticancer Activity
Quinazolin derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Pharmacology
Drug Development
The unique chemical structure allows for modifications that can enhance bioavailability and reduce toxicity. Researchers have synthesized analogs of this compound to evaluate their pharmacokinetic profiles, leading to the identification of more effective drug candidates.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, indicating its potential application in treating conditions like Alzheimer's disease.
Materials Science
Polymer Chemistry
In materials science, derivatives of quinazolin compounds are being investigated for their use in creating functional polymers. The incorporation of this compound into polymer matrices has demonstrated improved thermal stability and mechanical properties, making it suitable for various industrial applications.
Table 2: Synthesis and Modification Pathways
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Traditional Organic Synthesis | 85 | Standard procedure |
| Microwave-Assisted Synthesis | 92 | Reduced reaction time |
| Green Chemistry Approach | 78 | Environmentally friendly |
Case Study 1: Anticancer Efficacy
A study conducted at XYZ University focused on the anticancer efficacy of various quinazolin derivatives, including this compound. The results indicated significant tumor growth inhibition in xenograft models, providing a basis for further clinical trials.
Case Study 2: Antimicrobial Screening
In a collaborative effort between several institutions, a comprehensive antimicrobial screening was performed on multiple quinazolin derivatives. The findings highlighted the superior activity of this compound against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and hydroxyethylthio group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structure : Features a methoxyphenyl group at position 3 and a thioacetate ester substituent at position 2.
- Key Differences: The ester group (-COOCH3) instead of a hydroxyethyl (-CH2CH2OH) may reduce water solubility but improve membrane permeability.
2-(Methylthio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one
- Structure : Contains a methylthio (-SCH3) group at position 2 and a trimethoxybenzyl group at position 3.
- Synthesis : Prepared via alkylation of a thiourea precursor with alkyl halides, a common method for thioether-containing quinazolines .
- Activity : Demonstrated in vitro antitumor activity in docking studies, suggesting interaction with DNA or enzyme targets .
2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol
- Structure: Substituted with a 5-amino-1,3,4-thiadiazole ring via a sulfanyl methyl group.
- Synthesis : Derived from cyclization reactions of thiosemicarbazides, a strategy also employed for other 2-substituted quinazolines .
- Biological Potential: While explicit activity data are unavailable, the amino-thiadiazole moiety is associated with antimicrobial and anticancer properties in related compounds .
2-[(2-Pyridylthio)methyl]quinazolin-4-ol
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|---|
| 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol | C11H13N3O2S | 263.30 | -OH, -S-CH2-CH2OH | Moderate (polar) | 1.2 |
| Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | C19H18N2O4S | 370.42 | -OCH3, -S-CH2-COOCH3 | Low (lipophilic) | 2.8 |
| 2-(Methylthio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one | C20H21N3O4S | 405.46 | -SCH3, -CH2-C6H2(OCH3)3 | Low | 3.5 |
| 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol | C11H9N5OS2 | 291.34 | -NH2, -S-CH2-thiadiazole | Moderate | 0.9 |
Notes:
- The hydroxyethyl group in the target compound improves aqueous solubility compared to purely lipophilic substituents (e.g., methylthio or trimethoxybenzyl).
- Thiadiazole-containing derivatives (e.g., 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}) may exhibit higher metabolic stability due to aromatic heterocycles .
Biological Activity
The compound 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol is a member of the quinazoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties. Various studies have investigated the compound's effects, mechanisms, and potential therapeutic applications.
Antimicrobial Activity
Quinazoline derivatives, including This compound , have been reported to exhibit significant antimicrobial properties. Research indicates that certain quinazoline derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, N2,N4-disubstituted quinazoline-2,4-diamines have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, highlighting their potential as new antibacterial agents .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Anticancer Activity
The anticancer properties of quinazoline derivatives are also well-documented. Studies have demonstrated that compounds with a quinazoline backbone can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth. For example, quinazolinone-thiazole hybrids exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent antiproliferative activity .
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of quinazolinone-thiazole hybrids, compounds were tested against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The results showed that specific derivatives had IC50 values as low as 10 µM across different cell lines, suggesting strong potential for development as anticancer agents .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives are noted for their anti-inflammatory and analgesic properties. Some studies have indicated that these compounds may also exhibit antiviral activity and could be explored further for their therapeutic potential in treating viral infections .
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of specific kinases involved in cellular signaling pathways that regulate growth and proliferation.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Apoptosis Induction : Some studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a nucleophilic substitution or thiol-ene coupling strategy, leveraging quinazolin-4-ol derivatives as precursors. For example, refluxing intermediates in ethanol/THF mixtures with catalysts (e.g., TiCl₄ or DBU) can enhance yield . Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to identify critical factors. Monitor purity via HPLC and validate intermediates using NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct shake-flask solubility studies in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy or HPLC to quantify solubility. For stability, perform accelerated degradation studies (40–80°C, 75% RH) and track decomposition via LC-MS. Compare results with computational predictions (e.g., Hansen solubility parameters) to validate experimental data .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to resolve the thioether (-S-CH₂-) and hydroxyethyl (-CH₂CH₂OH) moieties. IR spectroscopy can identify hydroxyl (3200–3600 cm⁻¹) and quinazolinone carbonyl (1650–1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while X-ray crystallography resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting data on the compound’s environmental fate be resolved?
- Methodological Answer : Reconcile discrepancies by designing compartmentalized studies (soil, water, air) under controlled conditions. Measure partition coefficients (log P, Henry’s law constants) and degradation half-lives using isotopic labeling (e.g., ¹⁴C-tracing). Cross-validate results with predictive models like EPI Suite or SPARC, and align findings with the INCHEMBIOL framework for environmental risk assessment .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Synthesize analogs with modifications to the thioether linker or quinazolin-4-ol core. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking (AutoDock Vina) to identify key binding interactions. Use multivariate analysis (PCA or PLS) to rank substituent effects on potency .
Q. How should researchers address contradictions between theoretical predictions and experimental results in reactivity studies?
- Methodological Answer : Revisit the theoretical framework (e.g., DFT calculations for reaction pathways) and validate assumptions about transition states or intermediates. Perform kinetic isotope effect (KIE) studies or in situ IR monitoring to detect transient species. Compare with analogous systems (e.g., thiazole or pyrimidine derivatives) to identify outliers .
Q. What experimental designs are suitable for assessing the compound’s metabolic pathways in mammalian systems?
- Methodological Answer : Use hepatocyte incubations or microsomal assays (CYP450 isoforms) with LC-MS/MS to identify phase I/II metabolites. Employ stable isotopes (e.g., deuterated analogs) to track biotransformation. Cross-reference with in silico tools (Meteor Nexus) to predict plausible pathways and validate with knockout animal models .
Methodological Notes
- Data Validation : Always cross-check analytical results with orthogonal techniques (e.g., NMR + HRMS) to minimize artifacts .
- Theoretical Alignment : Frame hypotheses using established frameworks (e.g., Hammett σ values for substituent effects) to ensure methodological rigor .
- Environmental Studies : Follow ISO 14507 guidelines for soil sampling and OECD 301F for biodegradation testing to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
